Glyvenol Glyvenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17942227
InChI: InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3
SMILES:
Molecular Formula: C29H34O6
Molecular Weight: 478.6 g/mol

Glyvenol

CAS No.:

Cat. No.: VC17942227

Molecular Formula: C29H34O6

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

Glyvenol -

Specification

Molecular Formula C29H34O6
Molecular Weight 478.6 g/mol
IUPAC Name 5-[1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol
Standard InChI InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3
Standard InChI Key ULLNJSBQMBKOJH-UHFFFAOYSA-N
Canonical SMILES CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Glyvenol is an ethyl glycoside derivative featuring a hexofuranoside core substituted with three benzyl groups at positions 3, 5, and 6. Its IUPAC name, ethyl 3,5,6-tri-O-benzyl-hexofuranoside, reflects this arrangement . The compound’s three-dimensional conformation reveals a flexible structure with 13 rotatable bonds, enabling interactions with biological targets .

Table 1: Key Chemical Properties of Glyvenol

PropertyValueSource
Molecular FormulaC29H34O6\text{C}_{29}\text{H}_{34}\text{O}_{6}
Molecular Weight478.6 g/mol
XLogP3-AA (Lipophilicity)3.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Pharmacological Profile

Indications and Clinical Use

Glyvenol is exclusively marketed in combination with lidocaine (Procto-Glyvenol©) for symptomatic relief of hemorrhoids. This combination targets pain (via lidocaine’s anesthetic effect) and inflammation (via Glyvenol’s anti-edematous properties) . Notably, it is preferred in populations contraindicated for corticosteroids, such as pregnant women and the elderly .

Pharmacodynamics and Mechanism of Action

Glyvenol’s therapeutic effects are mediated through three primary mechanisms:

  • Anti-Inflammatory Action: Reduces vascular permeability and edema by stabilizing capillary walls .

  • Microcirculation Enhancement: Improves venous tone and blood flow in the perianal region .

  • Wound Healing Acceleration: Promotes keratinocyte migration and re-epithelialization in preclinical models .

In vitro studies using human dermal fibroblasts demonstrated that Glyvenol increases cell migration by 40% compared to controls (p<0.05p < 0.05), without affecting proliferation rates . This aligns with in vivo findings in rat wound models, where topical application reduced wound area by 32% by day 14 (p<0.02p < 0.02) .

Preclinical Evidence of Wound-Healing Efficacy

In Vitro Models

Human fibroblasts exposed to Glyvenol exhibited:

  • Enhanced Migration: Closure of artificial wounds in 12 hours vs. 18 hours in controls .

  • Reduced Oxidative Stress: 25% decrease in reactive oxygen species (ROS) production at 20 µM concentrations .

In Vivo Models

A rat full-thickness excisional wound model revealed:

  • Faster Re-Epithelialization: 97.5% vs. 77.5% in controls (p<0.05p < 0.05) .

  • No Adverse Histopathological Effects: Comparable granulation tissue quality and absence of toxicity .

ParameterControl GroupGlyvenol GroupSignificance (pp)
Wound Area (Day 14)22.4 ± 3.1 cm²15.2 ± 2.8 cm²<0.05
Re-Epithelialization77.5%97.5%<0.05
Complete Healing Rate3/86/8NS

Future Directions and Unanswered Questions

Despite its established use, key gaps remain:

  • Molecular Targets: The exact receptors or pathways mediating Glyvenol’s effects are unidentified.

  • Human Clinical Trials: Existing data rely heavily on preclinical models; randomized controlled trials are lacking.

  • Formulation Optimization: Potential synergies with other wound-healing agents (e.g., growth factors) remain unexplored.

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